molecular formula C18H18ClNO B1614320 4'-Chloro-2-pyrrolidinomethyl benzophenone CAS No. 20072-53-1

4'-Chloro-2-pyrrolidinomethyl benzophenone

Cat. No. B1614320
CAS RN: 20072-53-1
M. Wt: 299.8 g/mol
InChI Key: LLDNJGYMSRMCGG-UHFFFAOYSA-N
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Description

4-Chloro-2-pyrrolidinomethyl benzophenone (4-CPMB) is an organic compound belonging to the class of benzophenones. It is a colorless, crystalline solid with a molecular formula of C13H13ClN2O. 4-CPMB is a versatile synthetic intermediate used in the preparation of diverse pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in the manufacture of polymers.

Scientific Research Applications

Transformation and Toxicity

Studies have revealed that benzophenone compounds undergo transformation during water treatment processes, such as chlorination disinfection. The transformation products, including various chlorinated by-products, have been identified and characterized, suggesting potential ecological risks and increased acute toxicity following such treatments (Liu, Wei, Liu, & Du, 2016); (Yang, Wei, Xiao, Sun, Guo, Liu, & Du, 2017).

Degradation Mechanisms

The degradation of benzophenone-4 and other related compounds in water through processes such as UV/chlorine disinfection and ozonation has been studied, highlighting the formation of chlorinated disinfection by-products and the assessment of their toxicity (Jia, Jin, Gao, Feng, Huang, Zhou, & Li, 2019); (Guo, Lin, Xu, & Qi, 2016). These studies suggest complex transformation pathways involving electrophilic substitution, hydroxylation, and oxidative breakdown mechanisms.

Photocatalytic Degradation

Research on the photocatalytic degradation of chlorophenols in the presence of titania and activated carbon has shown synergistic effects, leading to enhanced degradation rates and reduced formation of intermediate products. This suggests potential applications for the degradation of similar compounds like 4'-Chloro-2-pyrrolidinomethyl benzophenone in water treatment processes (Herrmann, Matos, Disdier, Guillard, Laine, Malato, & Blanco, 1999).

Safety and Hazards

Classified as a carcinogen (Category 1B) and may cause damage to organs (liver, kidney) through prolonged exposure. It is also toxic to aquatic life .

properties

IUPAC Name

(4-chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDNJGYMSRMCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643647
Record name (4-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20072-53-1
Record name (4-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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